molecular formula C10H21N B1428835 [1-(2-Methylpropyl)cyclopentyl]methanamine CAS No. 1384429-34-8

[1-(2-Methylpropyl)cyclopentyl]methanamine

Cat. No.: B1428835
CAS No.: 1384429-34-8
M. Wt: 155.28 g/mol
InChI Key: CWQQEAOREYIMFN-UHFFFAOYSA-N
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Description

[1-(2-Methylpropyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is also known by its IUPAC name, (1-isobutylcyclopentyl)methanamine . This compound is characterized by a cyclopentyl ring substituted with a methanamine group and an isobutyl group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of [1-(2-Methylpropyl)cyclopentyl]methanamine is currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that many amines interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The exact pharmacokinetic profile is yet to be determined .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylpropyl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, [1-(2-Methylpropyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of amine-containing molecules in biological systems .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit pharmacological properties that could be useful in the development of new drugs .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it valuable in the synthesis of various industrial products .

Comparison with Similar Compounds

Uniqueness: The presence of both the cyclopentyl ring and the isobutyl group in [1-(2-Methylpropyl)cyclopentyl]methanamine provides a unique combination of steric and electronic effects. This makes the compound particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

[1-(2-methylpropyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQEAOREYIMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-34-8
Record name [1-(2-methylpropyl)cyclopentyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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